molecular formula C7H12O6 B598546 Diethyl 2-oxomalonate hydrate CAS No. 133318-40-8

Diethyl 2-oxomalonate hydrate

Cat. No.: B598546
CAS No.: 133318-40-8
M. Wt: 192.167
InChI Key: OEWWEABZDCFLPH-UHFFFAOYSA-N
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Description

Diethyl 2-oxomalonate hydrate (CAS: 609-09-6) is an α-keto ester derivative with the molecular formula C₇H₁₀O₅·H₂O and a molecular weight of 174.152 g/mol . It is synthesized via the oxidation of diethyl malonate using ceric ammonium nitrate (CAN) in acetonitrile under an oxygen atmosphere, yielding a 67% hydrate form as a colorless solid . This compound is characterized by its reactive α-keto ester group, which enables participation in condensation and cyclization reactions, particularly in heterocyclic compound synthesis (e.g., pyridazine derivatives) . Storage recommendations include maintaining the powder at -20°C and solutions at -80°C for long-term stability .

Preparation Methods

Diethyl 2-oxomalonate hydrate can be synthesized through several methods:

    Historical Synthesis: In 1892, Richard Anschütz and co-workers synthesized diethyl oxomalonate by decomposing the barium salt of alloxan to oxomalonic acid, followed by esterification with ethanol in the presence of hydrogen chloride.

    Nitrosation and Oxidation: Louis Bouveault and co-workers obtained diethyl oxomalonate by nitrosation of diethyl malonate to its isonitrosoester, which was then oxidized with dinitrogen tetroxide.

    Modern Synthesis: A more recent method involves the oxidation of diethyl malonate with aqueous sodium chlorite solution at pH 4.4, yielding diethyl oxomalonate in high purity.

Chemical Reactions Analysis

Diethyl 2-oxomalonate hydrate undergoes various types of chemical reactions:

    Addition Reactions: Due to its highly polarized keto group, it acts as an electrophile in addition reactions.

    Pericyclic Reactions: It is a highly active reactant in pericyclic reactions such as Diels-Alder reactions, cycloadditions, and ene reactions.

    Annulation Reactions: It can participate in [3 + 2] annulation reactions with β-oxo-acrylamides, catalyzed by triethylamine, to form oxazolidin-4-one derivatives.

Common reagents and conditions used in these reactions include dinitrogen tetroxide, sodium chlorite, and triethylamine. Major products formed from these reactions include oxazolidin-4-one derivatives and other cyclic compounds .

Scientific Research Applications

Synthesis of Carbonyl Compounds

Diethyl 2-oxomalonate hydrate serves as a precursor for synthesizing a wide range of carbonyl compounds, including:

  • Ketones
  • Esters
  • Carboxylic acids

The reactive ketone group facilitates condensation reactions that introduce various carbon chains and functional groups.

Formation of Heterocyclic Compounds

The compound is utilized in the synthesis of heterocyclic compounds, which contain atoms other than carbon and hydrogen in their rings. The ketone group participates in cyclization reactions with different nucleophiles, leading to the formation of diverse heterocyclic structures.

Hydrolysis to Malonic Acid

This compound can be hydrolyzed to yield malonic acid, a valuable dicarboxylic acid used in various research applications, including pharmaceutical synthesis and organic chemistry.

Reactivity in Organic Transformations

The compound is involved in several significant chemical reactions:

  • Diels-Alder Reactions : Acts as an electron-poor dienophile in [4+2] cycloadditions with electron-rich diene systems .
  • Aldol Reactions : Participates in aldol additions to form α-hydroxy-γ-ketodiesters.
  • Baylis-Hillman Reaction : Forms multifunctional compounds with acrylates and similar reagents .

Mechanistic Insights

The mechanism of action for this compound primarily revolves around its reactivity as a carbonyl compound. The carbonyl group undergoes nucleophilic attack by various reagents, leading to different reaction pathways. This reactivity underpins its utility in facilitating complex organic transformations .

Case Study 1: Synthesis of Natural Products

A study demonstrated the use of this compound in the total synthesis of melosatin A from eugenol. The final step involved a Martinet cyclocondensation reaction that yielded the target compound with a notable efficiency of 68% .

Case Study 2: Antitumor Activity

Research has shown that derivatives synthesized from diethyl 2-oxomalonate exhibit significant antitumor properties across various cancer cell lines. These findings suggest potential therapeutic applications in oncology.

Mechanism of Action

The mechanism by which diethyl 2-oxomalonate hydrate exerts its effects involves its highly polarized keto group, which makes it an effective electrophile in addition reactions . This reactivity allows it to participate in various pericyclic and annulation reactions, forming stable cyclic compounds .

Comparison with Similar Compounds

The following section provides a detailed comparison of diethyl 2-oxomalonate hydrate with structurally or functionally related compounds, including diethyl malonate, oxalic acid dihydrate, cadmium oxalate, and diacetonamine hydrogen oxalate hydrate.

Physical Properties

Table 1: Physical Properties Comparison

Compound Molecular Formula Physical State Solubility Melting Point/Decomposition Storage Conditions
This compound C₇H₁₀O₅·H₂O Colorless solid Organic solvents Not specified -20°C (powder), -80°C (solution)
Diethyl malonate C₇H₁₂O₄ Liquid Organic solvents -50°C (pure) Room temperature
Oxalic acid dihydrate C₂H₂O₄·2H₂O Crystalline solid Water 101–102°C Ambient conditions
Cadmium oxalate CdC₂O₄ Solid Low water solubility Decomposes to CdO/CO₂ Standard conditions
Diacetonamine hydrogen oxalate hydrate C₈H₁₇NO₇·H₂O White crystalline Water Not reported Not specified

Key Observations :

  • This compound and diethyl malonate are both esters, but the former’s α-keto group enhances its reactivity and solid-state stability compared to the liquid diethyl malonate.
  • Oxalic acid dihydrate and cadmium oxalate represent inorganic derivatives of oxalic acid, differing in solubility and thermal behavior.

Key Observations :

  • The α-keto group in this compound facilitates its use in constructing nitrogen-containing heterocycles, a feature absent in diethyl malonate .
  • Oxalic acid dihydrate’s strong acidity contrasts with the ester-based reactivity of diethyl 2-oxomalonate, limiting its role in condensation reactions.
  • Diacetonamine hydrogen oxalate hydrate demonstrates how oxalate can stabilize ammonium ions in catalytic systems, diverging from the ester’s synthetic utility .

Biological Activity

Diethyl 2-oxomalonate hydrate, also known as diethyl mesoxalate hydrate, is an organic compound with significant applications in synthetic organic chemistry. Its biological activities have garnered attention due to its potential therapeutic applications and reactivity in various chemical processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by a highly polarized keto group, which acts as an electrophile in nucleophilic addition reactions. This reactivity enables it to participate in various synthetic transformations, making it a valuable intermediate in organic synthesis . The compound's mechanism of action primarily involves nucleophilic attacks on the carbonyl group, leading to the formation of diverse derivatives that exhibit biological activity.

Key Properties:

  • Molecular Formula : C₆H₁₀O₄
  • Molar Mass : 158.15 g/mol
  • Appearance : White crystalline solid when hydrated
  • Solubility : Soluble in water and organic solvents

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. Its derivatives have been synthesized and evaluated for their efficacy against various pathogens and cancer cell lines.

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial activity against drug-resistant bacteria. For instance, compounds derived from diethyl oxomalonate have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis with minimum inhibitory concentrations (MICs) as low as 1.0 µg/mL . This highlights the potential of this compound as a lead compound for developing new antibiotics.

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro assays indicate that certain derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a derivative synthesized from diethyl 2-oxomalonate was found to significantly reduce cell viability in human breast cancer cells .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties of diethyl oxomalonate derivatives.
    • Findings : The study reported that several synthesized compounds exhibited potent antibacterial activity against MRSA and other resistant strains, suggesting their potential use in treating infections caused by multidrug-resistant bacteria .
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects of diethyl oxomalonate derivatives on cancer cell lines.
    • Findings : The results indicated that specific derivatives induced apoptosis in breast cancer cells, with mechanisms involving the activation of caspases and modulation of apoptotic pathways .

Applications in Medicinal Chemistry

The versatility of this compound extends to its role as a building block in medicinal chemistry. It serves as a precursor for synthesizing various bioactive compounds, including:

  • Unnatural Amino Acids : Through nucleophilic addition reactions, it can facilitate the synthesis of amino acid derivatives that may possess unique biological activities.
  • Polyketide Syntheses : Its reactivity allows for the construction of complex polyketide structures, which are known for their diverse pharmacological properties .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing bicyclic pyridazine derivatives using diethyl 2-oxomalonate hydrate?

this compound is used in condensation reactions with methylhydrazine derivatives under anhydrous methanol reflux (3 days, 44% yield). Subsequent saponification with NaOH and acidification yields target compounds. Critical parameters include solvent choice (methanol), temperature control, and reaction duration to avoid side products like 3,5-dioxo analogs .

Q. How should this compound be stored to maintain stability in laboratory settings?

The compound should be stored as a powder at -20°C for up to 3 years or in solvent at -80°C for 1 year. Solvent-based storage requires inert atmospheres to prevent hydrolysis or oxidation. Stability tests using TLC or HPLC are recommended to monitor degradation .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural elucidation, particularly for verifying keto-enol tautomerism. High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) ensures purity and identifies by-products. X-ray crystallography may resolve ambiguous stereochemistry in cyclized products .

Q. What safety precautions are necessary when handling this compound?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye irritation. Work in a fume hood to prevent inhalation of vapors during reflux. Spills should be neutralized with sodium bicarbonate and rinsed with water. Refer to Safety Data Sheets (SDS) for emergency protocols .

Advanced Research Questions

Q. How can unexpected cyclization products (e.g., 3,5-dioxo pyridazines) be mitigated during synthesis?

Undesired cyclization often arises from competing reaction pathways. Computational modeling (DFT) can predict thermodynamic favorability of intermediates. Experimentally, adjusting substituent electronics (e.g., electron-withdrawing groups on precursors) or using Lewis acid catalysts (e.g., ZnCl₂) may steer selectivity toward 4,5-dioxo products .

Q. What mechanistic insights explain the role of this compound in spiro-lactone formation?

In Lewis acid-promoted reactions, diethyl 2-oxomalonate acts as a diketone donor, enabling nucleophilic ring-opening of cyclopropane derivatives. The mechanism involves aldol condensation followed by intramolecular transesterification. Kinetic studies (e.g., varying acid strength) reveal rate-determining steps in spiro-cycle formation .

Q. How do hydrate morphology and solvent interactions influence the reactivity of this compound?

Although hydrate morphology studies primarily focus on gas hydrates (e.g., methane clathrates), principles of hydrogen-bonding networks and solvent accessibility apply. Polar solvents (e.g., methanol) stabilize the hydrate form, while non-polar solvents may shift equilibrium toward the anhydrous species, altering reaction kinetics .

Q. What strategies resolve contradictions in reported yields for diethyl 2-oxomalonate-mediated syntheses?

Yield discrepancies often stem from trace moisture or impurities in starting materials. Systematic reproducibility studies should include Karl Fischer titration for water content analysis and GC-MS for impurity profiling. Statistical Design of Experiments (DoE) can optimize variables like stoichiometry and catalyst loading .

Q. Can computational tools predict the reactivity of this compound in novel reaction systems?

Molecular dynamics simulations and quantum mechanical calculations (e.g., using Gaussian or ORCA) model transition states and intermediate stability. For example, docking studies with dihydropteroate synthase (DHPS) identify binding motifs for antibiotic design, leveraging the compound’s keto groups for hydrogen bonding .

Q. How does the hydrate form impact the compound’s solubility and bioavailability in biochemical assays?

The hydrate form increases aqueous solubility compared to the anhydrous form, critical for in vitro enzymatic studies (e.g., DHPS inhibition assays). However, in vivo studies may require prodrug strategies (e.g., ester prodrugs) to enhance membrane permeability, as demonstrated in lymphoma treatment research .

Q. Methodological Notes

  • Data Presentation : Follow guidelines from Extended Essay Guide (IB, 2016) for consistent chemical nomenclature, SI units, and statistical validation of results .
  • Ethical Compliance : Adhere to protocols for laboratory animal welfare when testing derivatives, prioritizing alternatives like in silico models where feasible .

Properties

IUPAC Name

diethyl 2-oxopropanedioate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5.H2O/c1-3-11-6(9)5(8)7(10)12-4-2;/h3-4H2,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWWEABZDCFLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(=O)OCC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 100 mL four-necked flask equipped with a mechanical stirrer, a dropping funnel and a thermometer, 49.6 g (0.137 mole) of 25% sodium chlorite aqueous solution, and then 2.6 mL (0.046 mole) of acetic acid were slowly added. The pH in the reaction system was pH 4.4. Furthermore, 10 g (0.062 mole) diethyl malonate was slowly added under room temperature, and then the mixture was stirred under room temperature for 3 hours, and then 49 mL ethyl acetate was added to the reaction system to separate the liquids. The organic layer was separated, and ethyl acetate was distilled off under reduced pressure, to give 11.6 g of diethyl ketomalonate hydrate (melting point: 54.6 to 56.9° C.) (97% yield rate).
Quantity
49.6 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
49 mL
Type
solvent
Reaction Step Three

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